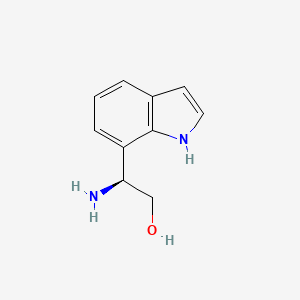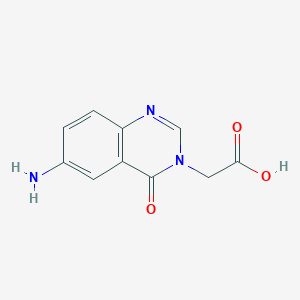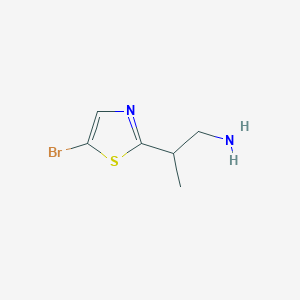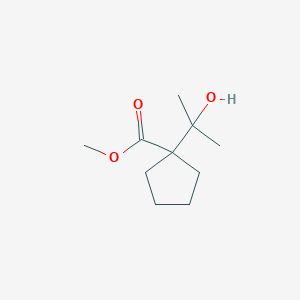
(S)-2-amino-2-(1H-indol-7-yl)ethan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-2-amino-2-(1H-indol-7-yl)ethan-1-ol is a chiral compound featuring an indole ring, which is a common structural motif in many biologically active molecules. The presence of both an amino group and a hydroxyl group makes this compound versatile in various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-amino-2-(1H-indol-7-yl)ethan-1-ol typically involves the following steps:
Starting Material: The synthesis often begins with indole, a nitrogen-containing heterocycle.
Functionalization: The indole ring is functionalized at the 7-position through electrophilic substitution reactions.
Chiral Introduction:
Amino and Hydroxyl Group Addition: The amino and hydroxyl groups are introduced through nucleophilic substitution reactions, often using reagents like ammonia or amines and alcohols.
Industrial Production Methods
Industrial production methods for this compound may involve:
Large-Scale Synthesis: Utilizing continuous flow reactors to maintain consistent reaction conditions.
Catalysis: Employing heterogeneous catalysts to enhance reaction efficiency and selectivity.
Purification: Using techniques like crystallization, distillation, and chromatography to purify the final product.
Análisis De Reacciones Químicas
Types of Reactions
(S)-2-amino-2-(1H-indol-7-yl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: The compound can be reduced to remove the hydroxyl group, forming an amine.
Substitution: The amino group can participate in substitution reactions, forming amides or other derivatives.
Common Reagents and Conditions
Oxidation: PCC, DMSO (Dimethyl sulfoxide), and other mild oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Acyl chlorides, anhydrides, and other electrophiles.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of amides, esters, or other substituted products.
Aplicaciones Científicas De Investigación
(S)-2-amino-2-(1H-indol-7-yl)ethan-1-ol has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its role in enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of (S)-2-amino-2-(1H-indol-7-yl)ethan-1-ol involves:
Molecular Targets: Binding to specific enzymes or receptors, altering their activity.
Pathways: Modulating signaling pathways, such as those involved in cell proliferation or apoptosis.
Effects: Inducing changes in cellular processes, leading to therapeutic outcomes.
Comparación Con Compuestos Similares
Similar Compounds
®-2-amino-2-(1H-indol-7-yl)ethan-1-ol: The enantiomer of the compound, with different biological activity.
Tryptophan: An amino acid with a similar indole structure but different functional groups.
Serotonin: A neurotransmitter derived from tryptophan, with an indole ring and similar functional groups.
Uniqueness
(S)-2-amino-2-(1H-indol-7-yl)ethan-1-ol is unique due to its specific chiral configuration and the presence of both amino and hydroxyl groups, which confer distinct chemical reactivity and biological activity compared to its analogs.
Propiedades
Fórmula molecular |
C10H12N2O |
|---|---|
Peso molecular |
176.21 g/mol |
Nombre IUPAC |
(2S)-2-amino-2-(1H-indol-7-yl)ethanol |
InChI |
InChI=1S/C10H12N2O/c11-9(6-13)8-3-1-2-7-4-5-12-10(7)8/h1-5,9,12-13H,6,11H2/t9-/m1/s1 |
Clave InChI |
AZZBQUVUJYTUDH-SECBINFHSA-N |
SMILES isomérico |
C1=CC2=C(C(=C1)[C@@H](CO)N)NC=C2 |
SMILES canónico |
C1=CC2=C(C(=C1)C(CO)N)NC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![7,7-dimethyl-1H,2H,3H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridin-3-one](/img/structure/B13611703.png)


![6,7-Dimethoxy-2-(4-{5-oxaspiro[2.4]heptane-6-carbonyl}piperazin-1-yl)quinazolin-4-amine hydrochloride](/img/structure/B13611720.png)
![2-[5-(2-Methylcyclopropyl)furan-2-YL]ethan-1-amine](/img/structure/B13611722.png)








